![molecular formula C15H12ClN3OS B2804190 N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide CAS No. 939710-60-8](/img/structure/B2804190.png)
N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide
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Description
“N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives are known for their wide range of applications and significant role in medicinal chemistry . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide”, often involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions . The compounds are usually synthesized in high yields using dimethyl formamide as a solvent .Molecular Structure Analysis
The molecular structure of “N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide” includes a total of 30 bonds, 21 non-H bonds, 17 multiple bonds, 2 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amide (aromatic), and 1 Thiazole .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Safety and Hazards
The safety data sheet for a similar compound, “N-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in well-ventilated areas .
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-2-19(14(20)10-7-8-13(16)17-9-10)15-18-11-5-3-4-6-12(11)21-15/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZGCZUKTVOEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-6-chloro-N-ethylpyridine-3-carboxamide |
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